molecular formula C9H14ClN3O2 B6190745 methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride CAS No. 2680543-20-6

methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride

Cat. No. B6190745
CAS RN: 2680543-20-6
M. Wt: 231.7
InChI Key:
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Description

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride (MTAH) is an organic compound that has been used in a variety of scientific and medical research applications. MTAH is a white crystalline powder that is soluble in water and has a melting point of approximately 160°C. MTAH has been used as a research tool for a variety of purposes, including the study of enzyme-catalyzed reactions, protein-protein interactions, and drug delivery systems. MTAH is also used in laboratory experiments to study the effects of certain drugs on the body.

Mechanism of Action

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is believed to interact with enzymes, proteins, and other molecules in the body. It is believed that this compound binds to certain enzymes, proteins, and other molecules, which then leads to a change in their structure and function. This compound is also believed to interact with certain receptors in the body, which can lead to changes in the body's response to certain drugs.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can affect the activity of certain enzymes, proteins, and other molecules in the body. This compound has also been shown to affect the activity of certain receptors in the body, which can lead to changes in the body's response to certain drugs. This compound has also been shown to affect the activity of certain hormones in the body, which can lead to changes in the body's response to certain drugs.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has several advantages when used in laboratory experiments. This compound is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound is soluble in water and has a melting point of approximately 160°C, which makes it easy to use in laboratory experiments. This compound is also relatively stable, and it has a low toxicity. However, this compound can be difficult to work with in some experiments, as it can react with other compounds and cause unwanted side reactions.

Future Directions

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of potential future applications in scientific and medical research. This compound could be used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain drugs on the immune system. This compound could also be used to study the effects of certain drugs on the cardiovascular system. Additionally, this compound could be used to study the pharmacokinetics of certain drugs and to study the effects of certain drugs on protein-protein interactions. This compound could also be used to study the effects of certain drugs on enzyme-catalyzed reactions, as well as to study the effects of certain drugs on drug delivery systems.

Synthesis Methods

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is synthesized from a variety of starting materials, including 4-amino-5-chloro-6-methyl-7-tetrahydro-1H-indazole-3-carboxylic acid (ACMTA) and hydrochloric acid. The reaction is conducted in an aqueous solution at temperatures ranging from 20°C to 40°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically complete within one hour, and the product is isolated as a white crystalline powder.

Scientific Research Applications

Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and drug delivery systems. This compound has been used to study the effects of certain drugs on the body, as well as to study the pharmacokinetics of drugs. This compound has also been used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain drugs on the immune system. This compound has also been used to study the effects of certain drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves the reaction of 2,3-dihydro-1H-indazole-4-carboxylic acid with methyl chloroformate to form methyl 2,3-dihydro-1H-indazole-4-carboxylate. This intermediate is then reacted with sodium azide to form methyl 5-azido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, which is subsequently reduced with palladium on carbon and hydrogen gas to yield the final product as a hydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-indazole-4-carboxylic acid", "Methyl chloroformate", "Sodium azide", "Palladium on carbon", "Hydrogen gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-indazole-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine to form methyl 2,3-dihydro-1H-indazole-4-carboxylate.", "Step 2: React methyl 2,3-dihydro-1H-indazole-4-carboxylate with sodium azide in DMF to form methyl 5-azido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "Step 3: Reduce methyl 5-azido-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with palladium on carbon and hydrogen gas to yield methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.", "Step 4: React methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with hydrochloric acid to form methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride." ] }

CAS RN

2680543-20-6

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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